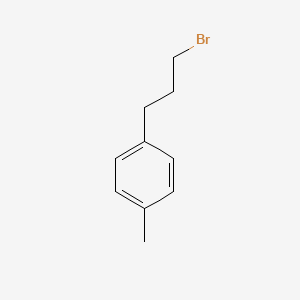
1-(3-溴丙基)-4-甲基苯
描述
1-(3-Bromopropyl)-4-methylbenzene is a chemical compound with the molecular formula C10H13BrO . It is also known as 3-(4-Methoxyphenyl)propyl bromide and 4-(3-Bromopropyl)anisole .
Molecular Structure Analysis
The molecular structure of 1-(3-Bromopropyl)-4-methylbenzene consists of a benzene ring with a methyl group (CH3) and a bromopropyl group (C3H6Br) attached to it . The exact structure can be represented by the SMILES string: COc1ccc(CCCBr)cc1 .Physical And Chemical Properties Analysis
1-(3-Bromopropyl)-4-methylbenzene is a liquid at room temperature . It has a refractive index of 1.548 and a density of 1.311 g/mL at 25 °C . The boiling point is 104-106 °C at 0.2 mmHg .科学研究应用
Synthesis of MraY Natural Inhibitors
“1-(3-Bromopropyl)-4-methylbenzene” is used in the synthesis of MraY natural inhibitors . MraY is an essential enzyme in bacteria and is a target for the development of new antibiotics. The compound can be used to create inhibitors that block the function of MraY, potentially leading to the development of new antibacterial agents .
Preparation of Quinolinone Derivatives
This compound is also used in the preparation of quinolinone derivatives . Quinolinones are a class of compounds that have shown promise as potent and selective inhibitors of monoamine oxidase B (MAO-B) . MAO-B is an enzyme that plays a role in the metabolism of dopamine in the brain, and inhibitors of this enzyme are used in the treatment of Parkinson’s disease .
Phase Separation Reagent
Although not directly related to “1-(3-Bromopropyl)-4-methylbenzene”, a similar compound, “1-Bromo-3-chloropropane”, is utilized as a phase separation reagent for the isolation of ribonucleic acid (RNA) in high quality . Given the structural similarity, it’s possible that “1-(3-Bromopropyl)-4-methylbenzene” could have similar applications.
Preparation of Active Pharmaceutical Ingredient Intermediates
“1-Bromo-3-chloropropane” is also used in the preparation of active pharmaceutical ingredient intermediates such as gemfibrozil and reproterol . Given the structural similarity, “1-(3-Bromopropyl)-4-methylbenzene” could potentially be used in similar applications.
Preparation of Cardiovascular Disease Drugs
This compound could potentially be used in the preparation of drugs for cardiovascular diseases . While the specific applications aren’t mentioned in the search results, the structural similarity to “1-Bromo-3-chloropropane” suggests this potential application.
Preparation of Analgesic Drugs
Similarly, “1-(3-Bromopropyl)-4-methylbenzene” could potentially be used in the preparation of analgesic drugs . Again, while the specific applications aren’t mentioned in the search results, the structural similarity to “1-Bromo-3-chloropropane” suggests this potential application.
安全和危害
属性
IUPAC Name |
1-(3-bromopropyl)-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRBJMPVYKNDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-4-methylbenzene | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2618140.png)
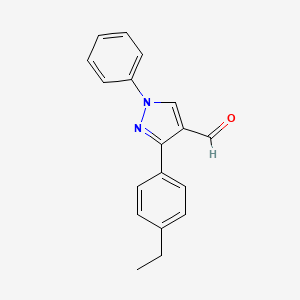
![4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2618143.png)
![4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2618145.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2618146.png)
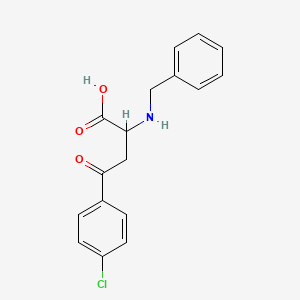
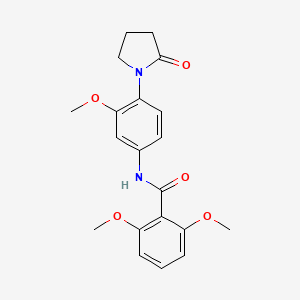
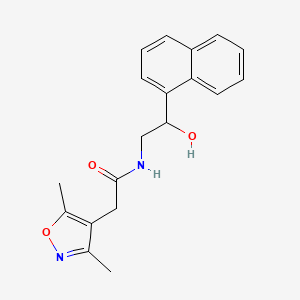
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2618150.png)


![4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2618157.png)
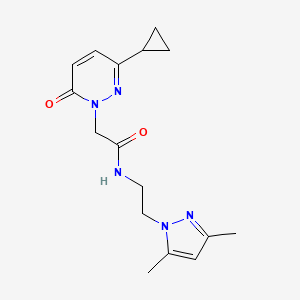
![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2618159.png)